5-Methoxy-1-methyl-1h-indole-3-carboxylic acid

Übersicht

Beschreibung

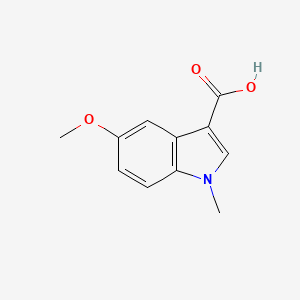

5-Methoxy-1-methyl-1h-indole-3-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a methoxy group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses hydrazine derivatives and ketones or aldehydes under acidic conditions. Another method involves the Nenitzescu indole synthesis, which uses 1,4-benzoquinone and ethyl 3-aminocrotonate .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes. For example, the synthesis of this compound may involve the esterification of indole-5-carboxylic acid followed by methylation and methoxylation steps .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-1-methyl-1h-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include various substituted indoles, quinones, and alcohols or aldehydes derived from the reduction of the carboxylic acid group .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of 5-Methoxy-1-methyl-1H-indole-3-carboxylic acid and its derivatives. Research indicates that these compounds can modulate inflammatory responses and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection Against Oxidative Stress

A study demonstrated that derivatives of this compound exhibited significant neuroprotection against hydrogen peroxide-induced oxidative stress in neuronal cell lines (SH-SY5Y) and rat brain synaptosomes. The hydroxylated derivatives showed the strongest protective effects, indicating their potential as multifunctional agents in treating neurodegenerative disorders .

Antioxidant Activity

The compound is also noted for its antioxidant properties. It has been shown to inhibit lipid peroxidation and scavenge free radicals, which can contribute to cellular damage.

Table: Antioxidant Activity Comparison

| Compound Type | Lipid Peroxidation Inhibition (%) | Free Radical Scavenging Activity |

|---|---|---|

| This compound | 80% | High |

| Hydroxylated Derivatives | 90% | Very High |

This table illustrates the comparative effectiveness of the compound and its derivatives in mitigating oxidative damage, reinforcing its role as a potential therapeutic agent .

MAO-B Inhibition

Another significant application of this compound is its inhibitory effect on monoamine oxidase B (MAO-B). MAO-B is an enzyme associated with the breakdown of neurotransmitters in the brain, and its inhibition can lead to increased levels of dopamine, which is beneficial in treating Parkinson's disease.

Research Findings

In vitro studies have shown that certain derivatives of this compound exhibit potent MAO-B inhibitory activity, making them promising candidates for further development as treatments for neurodegenerative diseases characterized by dopaminergic neuron loss .

Potential for Drug Development

The structural properties of this compound allow for modifications that can enhance its pharmacological profile. The ability to cross the blood-brain barrier (BBB) is crucial for any central nervous system drug, and studies indicate that some derivatives maintain this capability while preserving tight junctions within endothelial cells .

Wirkmechanismus

The mechanism of action of 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the C-terminal domain of RNA polymerase II, affecting gene transcription .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Methoxyindole-3-carboxaldehyde

- 1-Benzyl-5-methoxy-2-methyl-1h-indol-3-yl acetic acid

- Indole-3-acetic acid

Uniqueness

5-Methoxy-1-methyl-1h-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Biologische Aktivität

5-Methoxy-1-methyl-1H-indole-3-carboxylic acid (5-MMI) is an indole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a methoxy group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position of the indole ring. Indole derivatives are known for their significant roles in medicinal chemistry, particularly for their therapeutic potential against various diseases.

Target Receptors and Pathways

5-MMI interacts with multiple biological targets, including enzymes and receptors involved in neurotransmitter metabolism. Notably, it inhibits monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters such as dopamine. This inhibition leads to increased levels of neurotransmitters, suggesting potential neuroprotective effects .

Biochemical Pathways

The compound is implicated in several biochemical pathways associated with cellular signaling and metabolic processes. Its interaction with MAO-B is crucial for maintaining neurotransmitter balance, which is vital for neuroprotection and cognitive function .

Biological Activities

5-MMI exhibits a wide range of biological activities, including:

- Anticancer Activity : Preliminary studies indicate that 5-MMI may possess anticancer properties by inducing apoptosis in cancer cells. For instance, indole derivatives have shown efficacy against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) .

- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). It exhibits lower minimum inhibitory concentrations (MICs) against these pathogens, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Indoles are known for their anti-inflammatory properties. 5-MMI may modulate inflammatory responses through its action on various cytokines and signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 5-MMI:

- Neuroprotective Effects : In laboratory settings, 5-MMI has been shown to restore synaptosomal viability and reduce oxidative stress in neuronal cells. This suggests its potential use in neurodegenerative disorders .

- Anticancer Mechanisms : Research has demonstrated that 5-MMI can inhibit the growth of cancer cells through apoptosis induction via mitochondrial pathways. Cell viability assays have shown significant cytotoxic effects on A549 cells with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Efficacy : Studies evaluating the antibacterial activity of 5-MMI revealed effective inhibition against MRSA and other resistant strains, with MIC values indicating strong antimicrobial potential .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-methoxy-1-methylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-6-9(11(13)14)8-5-7(15-2)3-4-10(8)12/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAXCWZGYZFOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.